An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of the bicyclic heterocyclic scaffold, hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. This privileged structure is of significant interest in medicinal chemistry, serving as a conformationally restricted building block in the design of novel therapeutics. Its rigid framework allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. This document will delve into a plausible synthetic strategy, rooted in established chemical principles, and detail the analytical techniques required for its unambiguous structural elucidation and characterization.
The Strategic Importance of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core
The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a key constituent in a variety of biologically active molecules. Its inherent rigidity, derived from the fused ring system, makes it an attractive peptidomimetic. By incorporating this framework, medicinal chemists can constrain the conformational flexibility of a peptide backbone, leading to enhanced metabolic stability and improved binding affinity for biological targets.[1][3] Derivatives of this core have been explored for their potential as antagonists for neurokinin (NK) receptors, such as NK1 and NK3, which are implicated in a range of physiological and pathological processes, including pain, inflammation, and psychiatric disorders.
A Plausible Synthetic Pathway: Intramolecular Cyclization
While multiple synthetic routes to bicyclic piperazinones can be envisioned, a highly convergent and logical approach involves the intramolecular cyclization of a suitably functionalized piperazine precursor. This strategy offers the advantage of building the core structure from readily available starting materials.
A proposed retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.
Based on this analysis, a plausible forward synthesis is detailed below.
Experimental Protocol: A Step-by-Step Guide
This protocol is a well-reasoned, hypothetical procedure based on established methodologies for the synthesis of related bicyclic systems.
Step 1: Synthesis of N-(2-Hydroxyethyl)piperazine
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Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 eq).
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Alkylation: Slowly add 2-bromoethanol or 2-chloroethanol (1.0 eq) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(2-hydroxyethyl)piperazine.
Step 2: Protection of the Secondary Amine
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Reaction Setup: Dissolve the N-(2-hydroxyethyl)piperazine from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Protection: Add a suitable protecting group for the secondary amine, for example, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the presence of a base like triethylamine (1.2 eq).
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Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 3: Synthesis of N-Boc-N'-(2-hydroxyethyl)piperazine-2-carboxamide
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Activation of Carboxylic Acid: In a separate flask, dissolve a suitable piperazine-2-carboxylic acid derivative (e.g., N-protected) in an anhydrous solvent like DMF or DCM. Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt).
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Amide Coupling: Add the N-Boc protected N'-(2-hydroxyethyl)piperazine to the activated carboxylic acid solution.
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Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Dilute with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate to yield the amide precursor.
Step 4: Deprotection and Intramolecular Cyclization
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Deprotection: Remove the N-protecting group from the piperazine-2-carboxamide derivative. For a Boc group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
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Cyclization: The deprotected amino-alcohol can then be cyclized. This can be achieved under dehydrating conditions, for example, by using a reagent like triflic acid, which promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides.[4]
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Purification: The final product, hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one, can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.
Comprehensive Characterization of the Core Structure
Unambiguous characterization of the synthesized hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one is paramount. A combination of spectroscopic techniques is essential to confirm the structure and purity of the final compound.
Caption: Comprehensive characterization workflow for the synthesized compound.
Predicted Spectroscopic Data
The following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. Experimental values may vary slightly depending on the solvent and instrument used.
Table 1: Predicted ¹H and ¹³C NMR Data for Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.8 - 4.2 | Multiplet | 12H | Piperazine and oxazine ring protons | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| 165 - 170 | C=O (amide carbonyl) | |||
| 60 - 75 | -CH₂-O- | |||
| 40 - 60 | Piperazine and oxazine ring carbons |
Rationale for Predictions:
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¹H NMR: The protons on the saturated heterocyclic rings are expected to appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling patterns would require more detailed analysis, potentially including 2D NMR techniques like COSY and HSQC, for complete assignment.
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¹³C NMR: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the 165-170 ppm range. The carbon atom attached to the oxygen of the oxazine ring will also be deshielded and appear in the 60-75 ppm region. The remaining saturated carbon atoms of the piperazine and oxazine rings will appear in the 40-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O stretch (amide) |
| 1120 - 1085 | Strong | C-O stretch (ether) |
| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
Rationale for Predictions:
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The most prominent peak is expected to be the strong absorption from the amide carbonyl stretch, typically found around 1650 cm⁻¹.
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A strong C-O stretching vibration from the ether linkage in the oxazine ring is anticipated in the 1120-1085 cm⁻¹ region.
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The C-H stretching of the aliphatic protons on the rings will appear in the 2950-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | [M+H]⁺ | Molecular ion peak |
Rationale for Predictions:
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Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the most abundant ion observed will be the protonated molecule ([M+H]⁺). The exact mass of this ion should correspond to the calculated molecular weight of C₇H₁₂N₂O₂ + H⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the piperazine and oxazine rings.
Conclusion and Future Perspectives
This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. The proposed synthetic strategy, centered on an intramolecular cyclization, offers a versatile route to this valuable heterocyclic core. The detailed characterization workflow, including predicted spectroscopic data, provides a robust framework for the structural verification of the target molecule.
The continued exploration of synthetic methodologies and the biological evaluation of derivatives based on this scaffold are of considerable interest. The insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to further investigate and harness the potential of this important molecular architecture.
References
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- Al-Hourani, B. J. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1433.
- Ali, A., & Khan, K. M. (2016).
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